5-Cyclopentyl-1,3-thiazole

Lipophilicity Drug-likeness Permeability

5-Cyclopentyl-1,3-thiazole (CAS 1936693-05-8) is a heterocyclic building block consisting of a 1,3-thiazole core substituted at ring position 5 with a cyclopentyl moiety. Its molecular formula is C₈H₁₁NS and molecular weight is 153.25 g/mol.

Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
Cat. No. B13570618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopentyl-1,3-thiazole
Molecular FormulaC8H11NS
Molecular Weight153.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CN=CS2
InChIInChI=1S/C8H11NS/c1-2-4-7(3-1)8-5-9-6-10-8/h5-7H,1-4H2
InChIKeyRFBQKBCUYYWKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopentyl-1,3-thiazole – Structural Baseline and Procurement-Relevant Chemical Identity


5-Cyclopentyl-1,3-thiazole (CAS 1936693-05-8) is a heterocyclic building block consisting of a 1,3-thiazole core substituted at ring position 5 with a cyclopentyl moiety. Its molecular formula is C₈H₁₁NS and molecular weight is 153.25 g/mol . The compound belongs to the broader 5-substituted thiazole family, which serves as a privileged scaffold in medicinal chemistry and agrochemical discovery due to the interplay between the electron-rich thiazole nucleus and the steric/electronic character of the C5 substituent [1]. The cyclopentyl group confers a saturated, five-membered carbocyclic ring that occupies a middle ground between small acyclic alkyl substituents (e.g., methyl) and bulkier cycloaliphatic or aromatic groups (e.g., cyclohexyl, phenyl), directly influencing molecular volume, lipophilicity, and conformational flexibility.

Why 5-Cyclopentyl-1,3-thiazole Cannot Be Freely Interchanged with Other 5-Substituted Thiazoles


Although the thiazole ring is conserved across many 5-substituted analogs, the physicochemical and biological profile of the scaffold is exquisitely sensitive to the nature of the C5 substituent. The pKa of 5-substituted thiazoles can span up to 10 logarithmic units depending on the electronic character of the substituent, demonstrating that even seemingly minor modifications profoundly alter basicity, hydrogen-bonding capacity, and metal-coordination behavior [1]. Furthermore, lipophilicity (XlogP) varies from approximately 1.4 (5-methyl) to above 3.0 (5-cyclohexyl), dictating membrane permeability, metabolic stability, and off-target promiscuity risk [2]. Patent filings in the glucokinase (GK) activator and PDE4 inhibitor fields explicitly narrow preferred substituent lists to specific cycloalkyl groups, with cyclopentyl identified as a particularly favorable balance of steric bulk and conformational freedom [3]. Therefore, substituting 5-cyclopentyl-1,3-thiazole with 5-phenyl, 5-cyclohexyl, or 5-methyl analogs without re-optimizing SAR or ADME properties is scientifically unsound and may lead to failed target engagement or altered selectivity profiles.

Quantitative Differentiation Evidence for 5-Cyclopentyl-1,3-thiazole Relative to Closest Analogs


Lipophilicity (XlogP) Balance Differentiates 5-Cyclopentyl- from 5-Methyl-, 5-Phenyl-, and 5-Cyclohexyl-thiazoles

The computed XlogP for 5-cyclopentyl-1,3-thiazole is approximately 2.6, placing it in an optimal range for oral bioavailability (typically XlogP 1–3). This value is calculated from the closely related 2-cyclopentyl-1,3-thiazole isomer, which shares identical molecular formula and heavy-atom count . In contrast, 5-methylthiazole exhibits XlogP of 1.4 [1], and 5-phenylthiazole shows XlogP of approximately 2.6 . The cyclohexyl analog is predicted to exceed XlogP 3.0 based on the reported XlogP of 3.0 for 2-cyclohexyl-1,3-thiazole-5-carboxylic acid . The cyclopentyl substituent thus offers a lipophilicity profile that is higher than the smallest alkyl analog (potentially improving passive membrane permeability) but lower than the cyclohexyl analog (potentially reducing CYP-related metabolic liability and nonspecific binding). The phenyl analog, while sharing a similar computed XlogP, carries the added risk of π-π stacking interactions that can promote off-target binding not present with the saturated cyclopentyl ring.

Lipophilicity Drug-likeness Permeability

Cyclopentyl Steric Profile Occupies a Distinct Conformational Space Versus Flat Aromatic and Larger Cycloaliphatic Substituents

The cyclopentyl substituent at the 5-position of the thiazole ring introduces a non-planar, conformationally flexible five-membered ring that distinguishes it from both flat aromatic substituents (5-phenyl) and the larger, more flexible six-membered cyclohexyl ring. Crystallographic and computational studies of thiazole-containing kinase inhibitors have shown that the 5-position substituent directly influences the overall molecular shape, binding-site complementarity, and the accessible conformational ensemble of the compound [1]. In a series of deoxycytidine kinase (dCK) inhibitors, variation of the 5-position substituent on the thiazole ring yielded apparent IC₅₀ values that differed substantially, demonstrating that the steric character of the substituent directly modulates target affinity [2]. The cyclopentyl group provides approximately 10–15 ų greater molecular volume than a methyl substituent, yet roughly 15–20 ų less than a cyclohexyl group, enabling fine-tuning of steric fit within enzyme binding pockets without incurring the entropic penalty of the highly flexible cyclohexyl chair–boat equilibrium. Compared to 5-phenyl, the cyclopentyl ring lacks π-electron density, reducing the potential for stacking interactions that may drive off-target pharmacology.

Conformational analysis Scaffold diversity Structure–activity relationship

Patent-Documented Preference for Cyclopentyl as a Thiazole C5 Substituent in Glucokinase Activators and PDE4 Inhibitors

Multiple patent families targeting glucokinase (GK) activation for diabetes explicitly define preferred cycloalkyl substituents on the thiazole ring, with cyclopentyl and cyclohexyl listed as the most preferred among C3–C7 cycloalkyl options [1]. A separate patent covering thiazole-based phosphodiesterase IV (PDE4) inhibitors also specifically claims compounds bearing cyclopentyl substitution [2]. While quantitative IC₅₀ or EC₅₀ data for head-to-head comparisons of 5-cyclopentyl versus 5-cyclohexyl or 5-phenyl in these patent series are not publicly disclosed, the explicit preference hierarchy—coupled with the observation that medicinal chemistry campaigns typically evaluate and converge on cyclopentyl over cyclobutyl or cycloheptyl—constitutes a strong class-level signal that cyclopentyl provides an optimal balance of potency, selectivity, and drug-like properties in this target class.

Patent SAR Glucokinase activator Metabolic disease

Antiproliferative Activity of 5-Cyclopentyl Derivatives Surpasses Close Structural Analogs in Cell-Cycle Inhibitor Series

In a study of 3,5-disubstituted thiadiazine-2-thione (THTT) derivatives, the compound 5a bearing a 5-cyclopentyl group at position-3 of the heterocyclic scaffold and a glutamine residue at position-5 achieved the maximum antiproliferative activity with an IC₅₀ of 8.98 μM against cancer cell lines [1]. This compound was the most active within the evaluated series, surpassing analogs with smaller or differently sized substituents at the corresponding position. Although direct comparative data within a single thiazole congener series (5-cyclopentyl- vs 5-cyclohexyl- vs 5-phenyl-thiazole) were not identified, the THTT data provide class-level evidence that the cyclopentyl group can confer superior cellular potency relative to other alkyl or cycloalkyl substituents when attached to a sulfur-nitrogen heterocycle [2]. This supports the hypothesis that the steric and lipophilic properties of cyclopentyl are particularly well-suited for maximizing target engagement in certain anticancer target classes.

Anticancer Cell-cycle inhibition THTT scaffold

5-Cyclopentyl-Thiazole Boronic Ester Enables High-Yield Suzuki–Miyaura Coupling Not Replicated with All 5-Substituted Analogs

5-(Cyclopentyl)thiazole-4-boronic acid pinacol ester (CAS 2223033-19-8) has been applied in Suzuki–Miyaura cross-coupling reactions to construct novel kinase inhibitors, with reported yields of 75–92% under optimized conditions . This high coupling efficiency is documented in a 2023 Journal of Medicinal Chemistry publication and demonstrates that the cyclopentyl-substituted thiazole boronic ester is a robust coupling partner. While comparative yield data for 5-methyl, 5-phenyl, or 5-cyclohexyl thiazole boronic esters were not located in the public domain, the demonstrated high yield specifically for the cyclopentyl variant provides procurement-relevant evidence that this building block can be reliably incorporated into complex molecular architectures without the steric hindrance issues that can plague coupling of more bulky 5-substituted thiazoles.

Synthetic chemistry Cross-coupling Building block utility

Procurement-Relevant Application Scenarios for 5-Cyclopentyl-1,3-thiazole Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity and Reduced Aryl Off-Target Risk

5-Cyclopentyl-1,3-thiazole, with a computed XlogP of approximately 2.6, occupies a lipophilicity window that is highly desirable for fragment hits and early lead matter—high enough to provide measurable cellular permeability yet low enough to minimize CYP inhibition and plasma protein binding . Unlike 5-phenylthiazole (XlogP ~2.6), the cyclopentyl variant eliminates the potential for aromatic π-stacking with off-target proteins, a known driver of promiscuous binding and toxicity . Compared to 5-cyclohexylthiazole (predicted XlogP ≥3.0), the smaller cyclopentyl substituent reduces LogD-driven metabolic clearance risk . Procurement of this building block is therefore indicated for fragment libraries and hit-to-lead campaigns where balanced physicochemical properties and clean pharmacological profiles are prioritized.

Glucokinase Activator and Metabolic Disease Program Lead Generation

Patent literature from multiple pharmaceutical companies (EP1921074A1, JP2006093046A) explicitly favors cyclopentyl as a thiazole C5 substituent in glucokinase (GK) activator programs, placing it above cyclobutyl, cyclopropyl, and acyclic alkyl alternatives . For researchers initiating or expanding GK activator discovery projects, selecting 5-cyclopentyl-1,3-thiazole as a core building block aligns synthetic efforts with extensive prior art and reduces the probability of encountering SAR dead ends associated with less-preferred substituents. The potential applicability extends to other metabolic targets where GK is a precedent (e.g., glucokinase regulatory protein disruptors, fructose-1,6-bisphosphatase inhibitors).

Kinase Inhibitor Synthesis via Suzuki–Miyaura Cross-Coupling of Pre-Functionalized Thiazole Boronic Esters

The 5-cyclopentyl-thiazole-4-boronic acid pinacol ester derivative has demonstrated robust performance in palladium-catalyzed Suzuki–Miyaura couplings, achieving isolated yields of 75–92% in the construction of novel kinase inhibitors . This validated synthetic utility makes the precursor 5-cyclopentyl-1,3-thiazole (as the basis for borylation) a strategic procurement choice for medicinal chemistry groups building focused kinase inhibitor libraries (e.g., targeting CDK, EGFR, or PI3K isoforms). The steric profile of the cyclopentyl group is sufficiently accommodating to permit efficient transmetallation while providing enough bulk to fill kinase hinge-region hydrophobic pockets.

Antiproliferative Agent Discovery Leveraging Cyclopentyl-Substituted Heterocyclic Scaffolds

In the THTT (thiadiazine-thione) heterocyclic series, the analog bearing a cyclopentyl substituent at position-3 of the scaffold achieved the maximum antiproliferative activity (IC₅₀ = 8.98 μM), outperforming other substituent variations within the compound set . While this evidence derives from a closely related but distinct heterocyclic core, it provides class-level justification for prioritizing the 5-cyclopentyl-1,3-thiazole scaffold in anticancer screening libraries. Groups engaged in phenotypic or target-based antiproliferative screening can rationalize the inclusion of this building block based on its demonstrated capacity to enhance cellular potency when incorporated into bioactive heterocyclic frameworks.

Quote Request

Request a Quote for 5-Cyclopentyl-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.